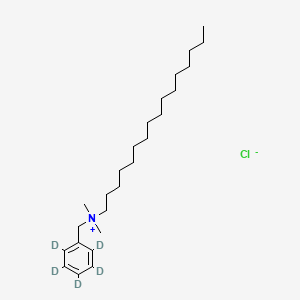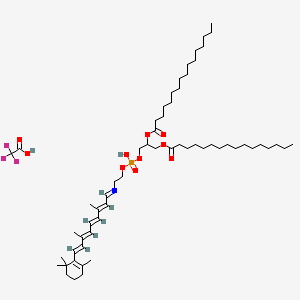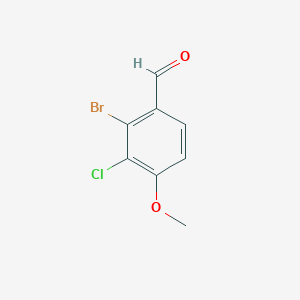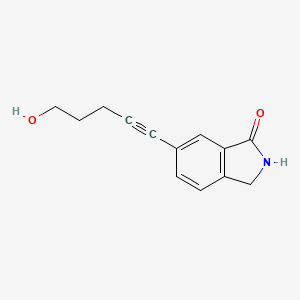
6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one is a chemical compound with a unique structure that includes a hydroxypentynyl group attached to a dihydroisoindolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling of an alkyne with an aryl or vinyl halide. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets. The hydroxypentynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .
相似化合物的比较
Similar Compounds
6-(5-Hydroxypent-1-ynyl)pyridine-3-carbonitrile: Similar structure but with a pyridine ring instead of an isoindolone core.
5-[2-(5-Hydroxypent-1-ynyl)phenyl]pent-4-yn-1-ol: Contains a phenyl ring and additional alkyne groups.
Uniqueness
6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one is unique due to its combination of a hydroxypentynyl group and a dihydroisoindolone core. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
6-(5-hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C13H13NO2/c15-7-3-1-2-4-10-5-6-11-9-14-13(16)12(11)8-10/h5-6,8,15H,1,3,7,9H2,(H,14,16) |
InChI 键 |
JBUNDTHGDXLXDG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C(C=C2)C#CCCCO)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



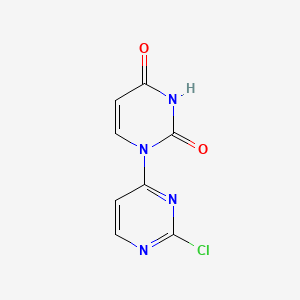
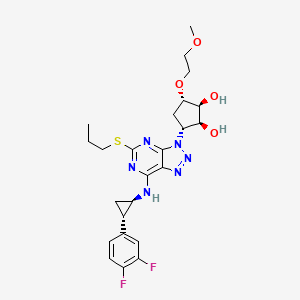
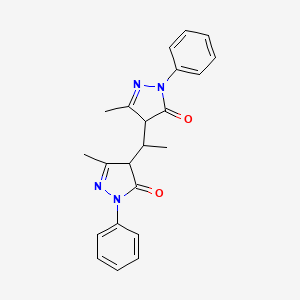
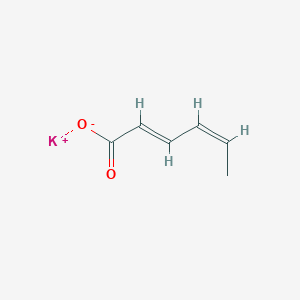
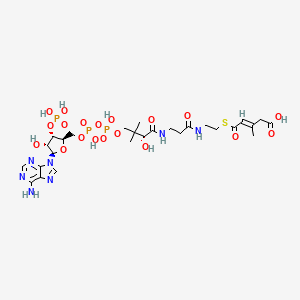

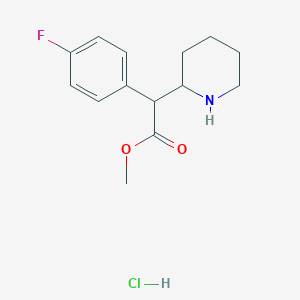
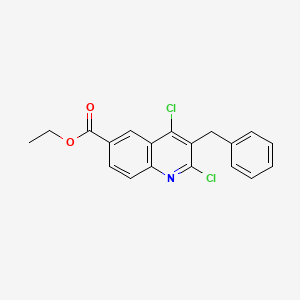
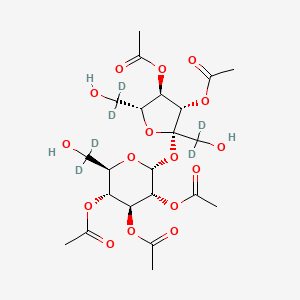
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
